1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)pentan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

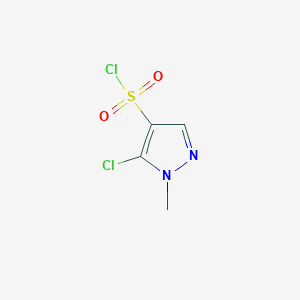

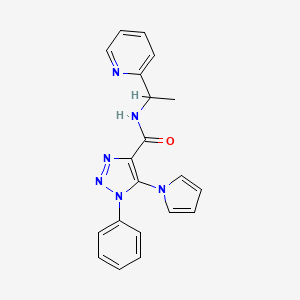

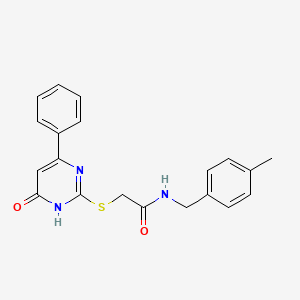

“1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)pentan-1-one” is also known as α-PiHP, a stimulant drug of the cathinone class that has been sold online as a designer drug . It is a positional isomer of pyrovalerone, with the methyl group shifted from the 4-position of the aromatic ring to the 4-position of the acyl chain .

Molecular Structure Analysis

The molecular formula of this compound is C16H23NO . It is a synthetic cathinone, and its structure includes a pyrrolidine ring .Chemical Reactions Analysis

The metabolic pathways of similar α-PVP analogues include the reduction of the carbonyl group to the corresponding alcohols and the oxidation of the pyrrolidine ring to the corresponding pyrrolidone .Physical And Chemical Properties Analysis

α-PiHP has been described as an off-white solid, a white powder, and a crystalline solid . The molar mass is 245.366 g·mol−1 .科学的研究の応用

Versatile Scaffold for Drug Discovery

The pyrrolidine ring, which is a part of the “1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)pentan-1-one” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Kinase Inhibition

Compounds containing the pyrrolidine ring have shown nanomolar activity against CK1γ and CK1ε, suggesting that further modifications should be made to investigate how the chiral moiety influences kinase inhibition .

Selective Androgen Receptor Modulators (SARMs)

4-(Pyrrolidin-1-yl)benzonitrile derivatives have been synthesized as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .

Crystal Structure Analysis

The crystal structure of (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone, a derivative of “1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)pentan-1-one”, has been analyzed . This kind of analysis can provide valuable information about the compound’s properties and potential applications.

Antitumor Activity

The title compound has been evaluated for its antitumor activity against human malignant melanoma cells (A375) using the standard MTT assay in vitro .

Metabolic Pathways

The quantitative analyses of the urinary metabolites suggested that the main metabolic pathways of these α-pyrrolidinophenones (PPs) derivatives could vary largely depending on the aromatic rings or substituent groups on the aromatic ring of PPs .

作用機序

Target of Action

The primary targets of 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)pentan-1-one, also known as α-PiHP, are the dopamine and norepinephrine transporters . These transporters play a crucial role in the regulation of dopamine and norepinephrine levels in the synaptic cleft, thereby modulating neurotransmission .

Mode of Action

α-PiHP acts as a norepinephrine-dopamine reuptake inhibitor . It binds to the dopamine and norepinephrine transporters, inhibiting the reuptake of these neurotransmitters and increasing their concentration in the synaptic cleft . This results in enhanced and prolonged signaling .

Biochemical Pathways

The metabolic pathways of α-PiHP include the reduction of the carbonyl group to the corresponding alcohols and the oxidation of the pyrrolidine ring to the corresponding pyrrolidone . These metabolic transformations can affect the compound’s activity and duration of action .

Pharmacokinetics

As a norepinephrine-dopamine reuptake inhibitor, it is likely to be rapidly absorbed and distributed in the body . Its metabolism, as mentioned above, involves reduction and oxidation reactions . The compound’s ADME properties and their impact on bioavailability remain to be fully elucidated.

Result of Action

The inhibition of dopamine and norepinephrine reuptake by α-PiHP leads to increased levels of these neurotransmitters in the synaptic cleft . This results in enhanced neurotransmission, which can manifest as stimulant effects . Use of α-pihp can also result incompulsive redosing, addiction, anxiety, paranoia, and psychosis .

Action Environment

The action, efficacy, and stability of α-PiHP can be influenced by various environmental factors. For instance, the presence of other substances can affect its pharmacokinetics and pharmacodynamics . Additionally, individual factors such as genetics, age, health status, and drug use history can also influence the compound’s effects .

特性

IUPAC Name |

1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]pentan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-3-4-5-16(18)17-11-10-14(12-17)13-6-8-15(19-2)9-7-13/h6-9,14H,3-5,10-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOZFXVFRDIMIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N1CCC(C1)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)pentan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2447775.png)

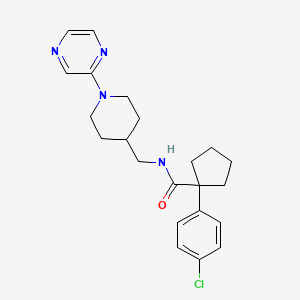

![2-Chloro-N-[3-(6-oxopiperidin-3-yl)propyl]acetamide](/img/structure/B2447776.png)

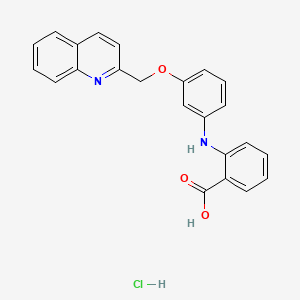

![5-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-2-nitrobenzamide](/img/structure/B2447783.png)

![N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2447784.png)

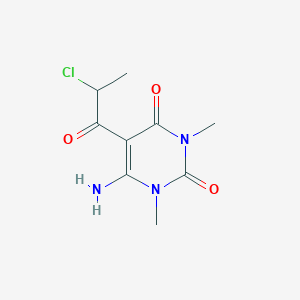

![2,6-Dichloro-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyridine-3-carboxamide](/img/structure/B2447792.png)